![molecular formula C6H13NO2 B2518826 [3-(Aminomethyl)oxolan-3-yl]methanol CAS No. 1506738-56-2](/img/structure/B2518826.png)
[3-(Aminomethyl)oxolan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Aminomethyl)oxolan-3-yl]methanol” is a chemical compound with the CAS Number: 1506738-56-2 . It has a molecular weight of 131.17 . The IUPAC name for this compound is [3-(aminomethyl)tetrahydro-3-furanyl]methanol . It is typically stored at 4 degrees Celsius and has a physical form of oil .
Molecular Structure Analysis
The InChI Code for “[3-(Aminomethyl)oxolan-3-yl]methanol” is 1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[3-(Aminomethyl)oxolan-3-yl]methanol” has a molecular weight of 131.17 . It is an oil-like substance that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Enzymatic Analysis and Structural Characterization
Electron microscopy and image processing have been used to analyze the quaternary protein structure of methanol:N,N'-dimethyl-4-nitrosoaniline (NDMA) oxidoreductases from Amycolatopsis methanolica and Mycobacterium gastri MB19. These enzymes are significant due to their role in methanol utilization and their unique decameric structure. The analysis reveals significant amino acid sequence similarity and the presence of tightly bound NADP(H) cofactors, which are redox-active toward alcohol and aldehyde substrates (Bystrykh et al., 1993).
Alcohol Oxidase Genes and Methanol Utilization
Research on Pichia pastoris has explored the functional roles of the two alcohol oxidase genes, AOX1 and AOX2, in methanol metabolism. AOX1 is identified as the primary source of methanol-oxidizing activity, and the study highlights the different contributions of these genes to methanol utilization, influenced by regulatory sequences and mRNA levels (Cregg et al., 1989).
Microbial Methanol Uptake in Marine Environments
Microbial methanol uptake in the northeast Atlantic waters has been investigated to understand methanol's role as a microbial energy source and its use as a carbon source. The study provides insights into biological methanol oxidation rates and suggests a connection between methanol uptake rates and microbial parameters, highlighting the significance of methanol in marine biogeochemical processes (Dixon et al., 2011).
Methanol Metabolism in Microbial Production Processes
Studies on Corynebacterium glutamicum have demonstrated the organism's capability to convert methanol to CO2, revealing an endogenous pathway for methanol oxidation. Insights into the genetic and enzymatic components of this pathway offer potential applications in bio-based microbial production processes using methanol as a carbon source (Witthoff et al., 2013).
Chemical and Catalytic Properties of Methanol in Reactions
The interaction between methanol and carbon tetrachloride, significant volatile substances in the atmosphere, has been characterized through matrix-isolation infrared spectroscopy and computational studies. This research helps understand specific interactions in [CH3OH-CCl4] mixtures and the formation of halogen-bonded atmospheric complexes, contributing to atmospheric chemical activities and potentially influencing ozone depletion and aerosol formation (Pal et al., 2020).
Safety and Hazards
The safety information for “[3-(Aminomethyl)oxolan-3-yl]methanol” includes several hazard statements: H227, H302, H315, H318, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Propriétés
IUPAC Name |
[3-(aminomethyl)oxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCVFZMEIWXDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)oxolan-3-yl]methanol | |
CAS RN |
1506738-56-2 |
Source


|
| Record name | [3-(aminomethyl)oxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2518743.png)

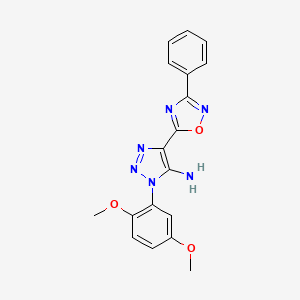

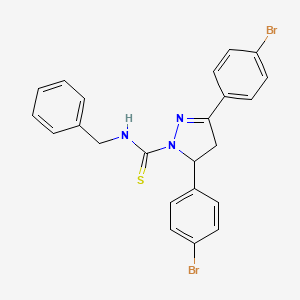
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)

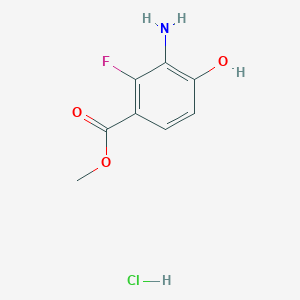
![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)
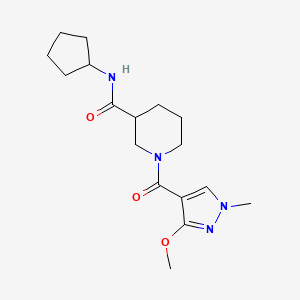
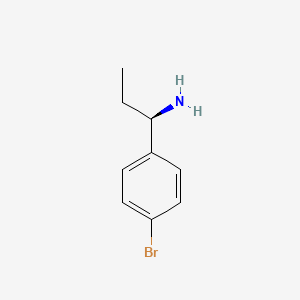
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)
